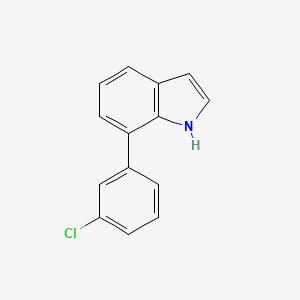

7-(3-chlorophenyl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Modern Drug Discovery

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. ijpsr.com This heterocyclic compound is a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a versatile starting point for drug design. ijpsr.com Its unique ability to mimic the structure of various proteins allows it to engage with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Indole derivatives are abundant in nature, found in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin. Their wide distribution extends to numerous natural products, alkaloids, and synthetic molecules that form the basis of many pharmaceuticals. acs.org The therapeutic applications of indole-based compounds are vast, encompassing treatments for cancer, inflammation, microbial and viral infections, diabetes, and neurodegenerative diseases. ijpsr.com The structural versatility of the indole nucleus allows for the introduction of various substituents, which can significantly modify the compound's biological activity and lead to the development of novel drugs with improved efficacy. acs.org

Research Context of Substituted 1H-Indoles in Preclinical Studies

The strategic placement of substituents on the 1H-indole core is a key focus of preclinical research, aiming to discover new therapeutic agents. Scientists synthesize and evaluate vast libraries of these substituted indoles to understand their structure-activity relationships (SAR). For instance, studies on 3-substituted indoles have revealed potent anti-inflammatory and analgesic properties. tandfonline.com Similarly, the introduction of different groups at various positions on the indole ring has led to the identification of compounds with significant activity against cancer cell lines, hepatitis C virus, and as selective enzyme inhibitors. tandfonline.comnih.gov

Preclinical investigations often involve screening these compounds in cellular and animal models to assess their biological effects. For example, a series of 1-(aryl)-1H-indol-5-yl derivatives were designed and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammation. acs.org Other research has focused on developing 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (B114726) (C-DIM12) and studying its effects in models of neurodegeneration and cancer. nih.gov These studies highlight the importance of the substitution pattern on the indole ring in determining the compound's pharmacological profile and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(3-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQRRYFLXHDVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)Cl)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 7 3 Chlorophenyl 1h Indole and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a staple in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to perform a full geometry optimization. nih.gov Conformational analysis involves mapping the potential energy surface by systematically rotating the C-C bond to identify the most stable conformer(s) and the energy barriers between them. The global minimum geometry represents the most likely conformation of the molecule in the gas phase. The planarity or twisting between the indole (B1671886) and chlorophenyl rings influences the molecule's electronic properties and its ability to fit into biological binding sites. While specific optimized parameters for 7-(3-chlorophenyl)-1H-indole are not detailed in the surveyed literature, studies on similar biaryl systems show that the degree of twisting is a critical determinant of their properties. deeporigin.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the HOMO is expected to be primarily distributed over the electron-rich indole nucleus. The LUMO, conversely, would likely have significant contributions from the π-system of the 3-chlorophenyl ring, influenced by the electron-withdrawing chlorine atom. While specific energy values for this exact compound are not available, analysis of a related compound, 5-(4-nonylphenyl)-7-azaindole, shows how aryl substitution can subtly influence these energies compared to the parent heterocycle. researchgate.net

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7-Azaindole (B17877) | -6.2 | -1.1 | 5.1 |

| 5-(4-nonylphenyl)-7-azaindole researchgate.net | -6.0 | -1.2 | 4.8 |

Data presented for a structurally related analogue to illustrate the effects of aryl substitution.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the indole ring and the chlorine atom on the phenyl ring, due to the presence of lone pairs of electrons. These regions are potential sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the π-systems of the aromatic rings.

MEP analysis is invaluable for understanding intermolecular interactions, predicting sites of reactivity, and guiding the design of molecules that can interact with specific biological targets. deeporigin.comrsc.org

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These parameters, based on Koopmans' theorem, provide a quantitative measure of chemical behavior. researchgate.netmdpi.com

Key chemical reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

The presence of the electron-withdrawing 3-chlorophenyl group is expected to increase the electrophilicity index of the indole scaffold, making it a better electron acceptor compared to unsubstituted indole.

| Descriptor | Formula |

|---|---|

| Ionization Potential (IP) | IP ≈ -E(HOMO) |

| Electron Affinity (EA) | EA ≈ -E(LUMO) |

| Electronegativity (χ) | χ ≈ [-E(HOMO) - E(LUMO)] / 2 |

| Chemical Hardness (η) | η ≈ [-E(HOMO) + E(LUMO)] / 2 |

| Electrophilicity Index (ω) | ω ≈ [(-E(HOMO) - E(LUMO))²] / [4 * (-E(HOMO) + E(LUMO))] |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to predict how a ligand might interact with a biological target at the molecular level.

While no specific molecular docking studies for this compound were identified in the literature, studies on structurally similar indole-based compounds provide insight into its potential biological targets and binding modes. The indole scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, helicases, and apoptosis regulators.

For example, studies on tricyclic indole derivatives have identified potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov These inhibitors bind in a hydrophobic pocket of the protein, with the indole core making key interactions. Similarly, a novel 7-azaindole derivative was designed and shown to interact with the adenosine-binding pocket of the DDX3 helicase, an enzyme implicated in cancer. nih.gov The docking study revealed a binding energy of -7.99 kcal/mol, with interactions driven by hydrogen bonds and π-stacking. nih.gov

These examples suggest that this compound could potentially bind to protein targets through a combination of hydrogen bonding (via the indole N-H) and hydrophobic or π-π stacking interactions (via the aromatic rings). The 3-chloro substituent could further engage in specific halogen bonding or hydrophobic interactions within a binding pocket.

| Analogue Class | Biological Target | Reported Binding Affinity / Score | Key Interactions |

|---|---|---|---|

| Tricyclic Indole Carboxylic Acids nih.gov | Mcl-1 | Ki in the nanomolar range | Hydrophobic interactions |

| 7-Azaindole Derivative (7-AID) nih.gov | DDX3 Helicase | -7.99 kcal/mol (Docking Score) | Hydrogen bonds, π-interactions |

This table presents data for analogues to illustrate the potential of the indole scaffold in binding to biological targets.

Characterization of Ligand-Receptor Binding Modes and Interactions

Computational docking simulations are instrumental in elucidating the potential binding modes and interaction patterns of ligands like this compound within the active sites of various biological targets. These in silico techniques model the intermolecular interactions that stabilize the ligand-receptor complex, providing insights into the structural basis of potential biological activity. For indole-based compounds, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Studies on analogous 7-substituted indole derivatives have demonstrated their ability to fit into specific receptor pockets. For instance, a novel 7-azaindole derivative was shown through molecular docking to lodge within the adenosine-binding pocket of the DEAD-box helicase DDX3. The stability of this binding was attributed to key interactions with specific amino acid residues, including π-interactions and hydrogen bonds with Tyr200 and Arg202, achieving a favorable docking score of -7.99 kcal/mol nih.gov.

Similarly, docking studies of other substituted indole analogues, such as indole aryl sulfonamides, have been used to explore binding with the enzyme aromatase, a target in breast cancer therapy nih.gov. These analyses reveal that the indole nucleus can serve as a scaffold, orienting substituent groups to form critical contacts with the receptor. For a molecule like this compound, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings are prime candidates for π-π stacking and hydrophobic interactions with nonpolar residues in a binding pocket. The 3-chlorophenyl group at the 7-position can further modulate these interactions, potentially fitting into a hydrophobic sub-pocket and forming halogen bonds or other specific contacts that enhance binding affinity and selectivity. The precise nature of these interactions is receptor-dependent, but computational models consistently highlight the importance of these fundamental forces in the binding of indole derivatives to protein targets frontiersin.orgnih.gov.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological profile from its molecular structure alone. Various computational models and software are used to estimate these properties, helping to prioritize candidates with favorable characteristics before costly synthesis and experimental testing.

Predicted Pharmacokinetic Parameters (e.g., Drug-Likeness, Oral Bioavailability)

The drug-likeness of a molecule is often initially assessed using frameworks like Lipinski's Rule of Five, which sets criteria for molecular properties that correlate with good oral bioavailability. These rules generally state that a drug candidate should have a molecular weight (MW) under 500 Da, a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA) nih.gov. Computational studies on various indole-based derivatives frequently show that they possess satisfactory physicochemical and drug-likeness properties pensoft.net.

For this compound and its analogues, in silico tools can predict these parameters to guide further development. For example, computational analyses of novel indole derivatives have suggested good oral absorption and an inability to penetrate the blood-brain barrier (BBB), which can be a desirable trait depending on the intended therapeutic target japsonline.com. The QikProp tool, among others, is used to evaluate a wide range of these properties, including aqueous solubility (log S) and human intestinal absorption (HIA), which are crucial for predicting a compound's behavior in vivo alliedacademies.org.

| Parameter | Predicted Value Range for Indole Analogues | Significance |

|---|---|---|

| Molecular Weight (MW) | 200 - 450 Da | Influences absorption and distribution; generally good compliance with Lipinski's rules. |

| logP (Lipophilicity) | 2.0 - 4.5 | Affects solubility, permeability, and plasma protein binding. Values are within the drug-like range. |

| Hydrogen Bond Donors (HBD) | 1 - 3 | Impacts membrane permeability and receptor binding. Typically low for this class, favoring absorption. |

| Hydrogen Bond Acceptors (HBA) | 1 - 4 | Influences solubility and receptor interactions. Values are generally favorable for drug-likeness. |

| Human Intestinal Absorption (HIA) | > 80% | Predicts high absorption from the gastrointestinal tract, suggesting good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to None | Indicates a lower likelihood of central nervous system side effects for peripherally acting drugs. |

Predicted Metabolic Pathways and Sites of Cytochrome P450 (CYP) Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for Phase I metabolism of most drugs and xenobiotics mdpi.com. Computational models are widely used to predict which CYP isoforms a compound will interact with and to identify the specific atoms on the molecule most likely to be metabolized, known as the Site of Metabolism (SOM) nih.govacs.org. These predictions are based on factors like the chemical reactivity of different atomic sites and their accessibility to the heme group in the enzyme's active site nih.gov.

For aromatic heterocyclic compounds like this compound, the most common metabolic reactions are oxidations, specifically aromatic hydroxylations on the indole or phenyl rings. Web-based tools like SMARTCyp can predict SOMs for various CYP isoforms, including the most prominent drug-metabolizing enzymes: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 mdpi.comnih.gov. In silico platforms can classify a compound as a likely substrate or inhibitor of these key isoforms, which is critical for forecasting potential drug-drug interactions sciforum.net. For this compound, computational models would likely predict hydroxylation on the electron-rich indole ring or the chlorophenyl ring as the primary metabolic pathways.

| CYP Isoform | Predicted Metabolic Role for Aromatic Heterocycles | Common Reaction Type |

|---|---|---|

| CYP3A4 | Major contributor to metabolism of a wide range of drugs. Predicted to be a primary pathway. | Aromatic hydroxylation, N-dealkylation |

| CYP2D6 | Metabolizes a significant number of drugs; potential for interaction must be assessed. | Aromatic hydroxylation |

| CYP2C9 | Important for metabolism of drugs with acidic moieties; may play a role. | Aromatic hydroxylation |

| CYP2C19 | Involved in the metabolism of proton pump inhibitors and other drugs. | Aromatic hydroxylation |

| CYP1A2 | Metabolizes planar aromatic compounds; likely a relevant pathway for indole-based structures. | Aromatic hydroxylation, N-oxidation |

Computational Bioactivity Scoring

Computational bioactivity scoring uses a molecule's structure to predict its potential to interact with major classes of protein targets. These predictions are based on machine learning models trained on large datasets of known active compounds. Online tools calculate scores that indicate whether a molecule is likely to be active as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or other enzyme inhibitor.

According to the scoring criteria used by platforms like Molinspiration, a bioactivity score greater than 0.0 suggests a compound is likely to be active, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 suggests inactivity nih.gov. The indole scaffold is present in many biologically active compounds, and thus derivatives often show promising scores across several target classes, particularly as kinase inhibitors and GPCR ligands nih.govnih.gov. For this compound, the combination of the indole core and the lipophilic chlorophenyl group would be analyzed by these models to predict its probable biological activities.

| Target Class | Predicted Bioactivity Score (Illustrative) | Interpretation |

|---|---|---|

| GPCR Ligand | -0.15 | Moderately likely to interact with G-protein coupled receptors. |

| Ion Channel Modulator | -0.30 | Moderately likely to modulate ion channel activity. |

| Kinase Inhibitor | 0.25 | Likely to possess kinase inhibitory activity. |

| Nuclear Receptor Ligand | -0.10 | Moderately likely to bind to nuclear receptors. |

| Protease Inhibitor | -0.45 | Moderately likely to inhibit proteases. |

| Enzyme Inhibitor | 0.10 | Likely to act as an inhibitor of other enzyme classes. |

Biological Activities and Preclinical Pharmacological Evaluation of 7 3 Chlorophenyl 1h Indole and Analogues

Enzyme Inhibition Studies

The unique structure of 7-(3-chlorophenyl)-1H-indole and its analogues has prompted investigations into their potential as inhibitors of various enzymes implicated in a range of physiological and pathological processes. The following subsections detail the research findings related to their inhibitory effects on specific enzymes.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the development of treatments for hormone-dependent breast cancer due to its role in estrogen biosynthesis. nih.gov Research into the aromatase inhibitory potential of indole-based compounds has identified several promising candidates. For instance, hybrid molecules combining 1,2,4-triazole (B32235)/imidazole (B134444) and 2-phenylindole (B188600) moieties have been synthesized and evaluated. One such compound, which includes a methoxy (B1213986) group on the aromatic ring, demonstrated significant inhibitory activity against aromatase with an IC50 value of 14.1 nM, which is more potent than the reference drug letrozole (B1683767) (IC50 = 49.5 nM). nih.gov

Another study focused on imidazole derivatives, with two compounds in particular showing notable cytotoxic activity against MCF-7 breast cancer cells and significant inhibition of the aromatase enzyme, with inhibition percentages of 81% and 72% compared to letrozole. nih.gov The IC50 values for the enzymatic inhibition by these compounds were 0.82 µM and 0.86 µM, respectively. nih.gov Furthermore, a separate investigation of novel phenothiazine (B1677639) derivatives carrying a sulfonamide moiety identified two compounds with potent aromatase inhibitory effects, displaying IC50 values of 5.67 µM and 6.7 µM. ebi.ac.uk

While direct studies on this compound are limited in this context, the strong performance of structurally related indole (B1671886) compounds suggests that this chemical scaffold is a promising starting point for the design of new aromatase inhibitors.

Table 1: Aromatase Inhibition by Indole Analogues

| Compound Class | Specific Analogue/Derivative | IC50 Value | Reference |

| 2-Phenylindole Hybrid | Methoxy-substituted derivative | 14.1 nM | nih.gov |

| Imidazole Derivative | Compound 21 | 0.82 µM | nih.gov |

| Imidazole Derivative | Compound 22 | 0.86 µM | nih.gov |

| Phenothiazine Derivative | Compound 11 | 5.67 µM | ebi.ac.uk |

| Phenothiazine Derivative | Compound 13 | 6.7 µM | ebi.ac.uk |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The potential of indole derivatives as cholinesterase inhibitors has been an active area of research.

One study investigating salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which share some structural similarities with indole derivatives, found weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM. nih.gov Notably, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective AChE inhibitor in this series, with an IC50 of 38.98 µM. nih.gov

Another research effort focused on succinimide (B58015) derivatives identified two compounds with AChE inhibitory action, displaying IC50 values of 0.029 mM and 0.031 mM. mdpi.com While these values indicate weaker inhibition compared to some established drugs, they highlight the potential of related heterocyclic structures to interact with cholinesterases.

Table 2: Cholinesterase Inhibition by Related Heterocyclic Compounds

| Compound Class | Specific Analogue/Derivative | Target Enzyme | IC50 Value | Reference |

| Salicylanilide (Thio)carbamate | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | nih.gov |

| Salicylanilide (Thio)carbamate | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM | nih.gov |

| Succinimide Derivative | Compound (I) | AChE | 0.031 mM | mdpi.com |

| Succinimide Derivative | Compound (II) | AChE | 0.029 mM | mdpi.com |

SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. mdpi.com Research has shown that indole-based structures can be effective inhibitors of this enzyme.

A study on 5-chloropyridinyl indole carboxylate derivatives identified a compound (compound 1) with a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM. nih.gov An N-allyl derivative of this series (compound 7d) showed even more potent enzyme inhibition with an IC50 of 73 nM. nih.gov Further modifications, such as the introduction of a 3-nitro sulfonamide group on the indole nitrogen (compound 7b), also led to improved inhibitory activity. nih.gov

These findings underscore the potential of the indole scaffold in designing potent inhibitors of the SARS-CoV-2 main protease.

Table 3: SARS-CoV-2 3CLpro Inhibition by Indole Derivatives

| Compound | Modification | IC50 Value (SARS-CoV-2 3CLpro) | Reference |

| Compound 1 | 5-chloropyridinyl indole carboxylate | 250 nM | nih.gov |

| Compound 7d | N-allyl derivative | 73 nM | nih.gov |

| Compound 7b | 3-nitro sulfonamide on indole nitrogen | Improved activity (specific value not stated) | nih.gov |

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, and its allosteric inhibition is a potential therapeutic strategy for type 2 diabetes. nih.gov Novel indole derivatives have been designed and synthesized as FBPase inhibitors.

One study identified a potent compound (14c) with an IC50 value of 0.10 µM against recombinant human FBPase. nih.gov Another research effort led to the discovery of novel FBPase inhibitors with an N-acylsulfonamide moiety on the 3-position of an indole-2-carboxylic acid scaffold (compounds 22f and 22g), which exhibited IC50 values at the submicromolar level. nih.gov Structure-activity relationship studies revealed that substitutions at the 7-position of the indole ring influenced potency, with 7-nitro substituted compounds showing more potent activity (IC50 values ranging from 0.10–0.47 µM) compared to their 7-chloro counterparts. nih.gov

Table 4: FBPase Inhibition by Indole Derivatives

| Compound | Structural Feature | IC50 Value | Reference |

| 14c | Indole derivative | 0.10 µM | nih.gov |

| 22f | N-acylsulfonamide at 3-position of indole-2-carboxylic acid | Submicromolar | nih.gov |

| 22g | N-acylsulfonamide at 3-position of indole-2-carboxylic acid | Submicromolar | nih.gov |

| 6a, 6b | 7-nitro substituted indole derivatives | 0.10–0.47 µM | nih.gov |

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. nih.gov While direct data on this compound is limited, the broader class of indole derivatives has been explored for 5-LO inhibition.

A study on novel N-1 and C-3 substituted indole derivatives found that several compounds demonstrated influential 5-LO inhibitory activity. For example, compounds 7a, 7c, 7e, and 7f exhibited IC50 values of 3.78 µM, 2.60 µM, 3.3 µM, and 2.94 µM, respectively. researchgate.net These findings suggest that the indole scaffold can be effectively utilized to develop potent 5-LO inhibitors.

Table 5: 5-Lipoxygenase Inhibition by Indole Derivatives

| Compound | IC50 Value | Reference |

| 7a | 3.78 µM | researchgate.net |

| 7c | 2.60 µM | researchgate.net |

| 7e | 3.3 µM | researchgate.net |

| 7f | 2.94 µM | researchgate.net |

DYRK1A Kinase Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases and certain cancers, making it an attractive therapeutic target. nih.gov The indole scaffold has been a foundation for the development of DYRK1A inhibitors.

Based on the structure of a known DYRK1A inhibitor, 7-chloro-1H-indole-3-carbonitrile was used as a template to design a series of 2-substituted indole-3-carbonitriles. nih.gov This research identified novel inhibitors with double-digit nanomolar IC50 values. For instance, the starting fragment, 7-chloro-1H-indole-3-carbonitrile (6a), inhibited DYRK1A with an IC50 of 3.30 µM. nih.gov The introduction of a phenyl substituent at the 2-position led to the most potent DYRK1A inhibitors in that study. nih.gov

Table 6: DYRK1A Kinase Inhibition by Indole-3-carbonitrile Derivatives

| Compound | Structural Feature | IC50 Value | Reference |

| 6a | 7-chloro-1H-indole-3-carbonitrile | 3.30 µM | nih.gov |

| Analogues with 2-phenyl substituent | - | Double-digit nanomolar | nih.gov |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the biological activities and preclinical pharmacological evaluation of the compound This compound for the requested receptor targets.

The searches conducted for "this compound" in conjunction with Serotonin Receptors (5-HT1A, 5-HT7R), Cannabinoid Receptor 1 (CB1), α7 Neuronal Nicotinic Acetylcholine Receptor (nAChR), Vasopressin V2 Receptor, and the Androgen Receptor (AR) did not yield any direct research findings, such as receptor binding affinities, selectivity data, or functional modulation studies for this specific molecule.

While the literature contains extensive research on compounds with similar structural motifs (e.g., indole-based structures, molecules containing a 3-chlorophenyl group) that are active at these receptors, this information pertains to different and often more complex analogues. As per the strict instructions to focus solely on "this compound," this related data cannot be presented.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the primary research data for "this compound" itself does not appear to be published in the sources accessed. No data tables or detailed research findings for this specific compound can be provided.

Cellular Assay Mechanisms

Antiproliferative Activity in Cancer Cell Lines (e.g., cell cycle analysis, apoptosis induction)

The indole nucleus is a prominent scaffold in the design of novel anticancer agents, found in both natural products like vincristine (B1662923) and vinblastine, and numerous synthetic derivatives. nih.gov Analogues of this compound, particularly those incorporating other heterocyclic systems, have been investigated for their potential to inhibit the growth of various cancer cell lines. The mechanism of action often involves the disruption of key cellular processes such as cell division and the induction of programmed cell death (apoptosis). nih.govmdpi.com

One area of investigation involves hybrid molecules that combine the indole core with a 1,2,4-triazole ring. Certain derivatives, such as those featuring a (4-chlorophenyl)ethenone moiety attached to the triazole, have demonstrated significant antiproliferative effects. mdpi.com These compounds often function as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. mdpi.com By disrupting microtubule dynamics, they effectively halt the cell cycle, typically in the G2/M phase, preventing mitotic division and leading to apoptosis. mdpi.comresearchgate.net

Studies on various indole-based compounds reveal their efficacy against a range of human cancer cell lines. For instance, indole-isatin molecular hybrids have shown potent antiproliferative activity against lung (A-549), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov Detailed mechanistic studies on active compounds have confirmed their ability to alter cell cycle progression. For example, treatment of A-549 lung cancer cells with a particularly potent indole-isatin derivative resulted in an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. nih.gov This cell cycle arrest is a common precursor to apoptosis. The induction of apoptosis is a critical mechanism for the elimination of cancer cells. researchgate.netnih.gov Flow cytometry analysis, using techniques like Annexin V/PI staining, has been employed to confirm that indole derivatives can trigger apoptosis in cancer cells, further underscoring their therapeutic potential. nih.govnih.gov

The data below illustrates the antiproliferative activity of representative indole analogues against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Indole Analogues

| Compound Class | Cancer Cell Line | Activity Metric | Value | Mechanism of Action |

|---|---|---|---|---|

| Indole/1,2,4-Triazole Hybrid | Various | GI₅₀ | 1.85 - 5.76 µM | Tubulin Polymerization Inhibition, G2/M Arrest |

| Indole-Isatin Hybrid | A-549 (Lung) | IC₅₀ | 1.69 µM | G1 Phase Arrest, Apoptosis Induction |

| Indole-Isatin Hybrid | NCI-H69AR (Resistant Lung) | IC₅₀ | 10.4 µM | Cell Cycle Arrest |

| Indole-Aryl Amide | MCF-7 (Breast) | IC₅₀ | 0.81 µM | Cytotoxicity |

| Indole-Aryl Amide | PC-3 (Prostate) | IC₅₀ | 2.13 µM | Cytotoxicity |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Indole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The presence of specific substituents on the indole ring and associated side chains is crucial for determining the potency and spectrum of this activity. nih.gov The 3-chlorophenyl group, as seen in this compound, has been identified as a beneficial substituent for enhancing antimicrobial effects in related molecular frameworks. nih.gov

Antibacterial and Antifungal Activity Research into indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties has demonstrated significant activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, indole-thiadiazole and indole-triazole derivatives containing a meta-chlorophenyl group exhibited excellent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov This highlights the positive contribution of both the indole core and the m-chlorophenyl substituent to the antibacterial effect. nih.gov The activity of some of these compounds was found to be comparable or superior to the reference antibiotic, ciprofloxacin. nih.gov These compounds also demonstrated high activity against Candida albicans, indicating a broad-spectrum potential. nih.govmdpi.com The mechanism of resistance in bacteria like S. aureus can involve efflux pumps such as NorA, and some indole compounds have been investigated as potential inhibitors of these pumps. nih.gov

Antiviral Activity The indole scaffold is a component of various compounds investigated for antiviral properties. nih.govresearchgate.net For instance, derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole linker attached to the indole core have been synthesized and evaluated for their activity against influenza viruses. mdpi.com Some of these hybrid molecules have demonstrated the ability to significantly reduce the infectivity of the influenza virus, indicating potential as virucidal agents that can affect extracellular virions. mdpi.com The specific substituents on the linked heterocyclic rings play a critical role in modulating the antiviral activity. mdpi.com

Table 2: Antimicrobial Spectrum of Indole Analogues with a Chlorophenyl Substituent

| Compound Class | Microorganism | Activity Metric | Result |

|---|---|---|---|

| Indole-Thiadiazole | MRSA | MIC | 3.125 - 6.25 µg/mL |

| Indole-Triazole | MRSA | MIC | 3.125 µg/mL |

| Indole-Thiadiazole | C. albicans | MIC | 3.125 - 6.25 µg/mL |

| Indole-Triazole | C. albicans | MIC | 3.125 µg/mL |

| Indole-Triazole Hybrid | Influenza Virus | Infectivity Reduction | >90% |

Neuroprotective Activity

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in the pathology of various neurodegenerative diseases. nih.govresearchgate.net Indole-based compounds have emerged as promising candidates for neuroprotection due to their antioxidant and free-radical scavenging properties. nih.govresearchgate.net Synthetic indole derivatives have been specifically designed and evaluated for their ability to mitigate neuronal damage. nih.gov

A series of synthetic indole-phenolic compounds demonstrated significant multifunctional neuroprotective potential. nih.gov These compounds exhibited notable metal-chelating properties, particularly for copper ions, which are known to contribute to oxidative stress and amyloid-beta (Aβ) aggregation in Alzheimer's disease. nih.gov Furthermore, they showed an ability to protect neuroblastoma cells from cytotoxicity induced by both hydrogen peroxide (an oxidative stressor) and Aβ peptides. nih.gov The mechanism of this protection is linked to the reduction of intracellular ROS production. nih.gov

Based on the structure of stobadine, a known antioxidant and neuroprotectant, new series of pyridoindole derivatives have been developed. nih.govresearchgate.net These analogues were designed to have improved pharmacodynamic profiles. In models of neuronal damage, such as rat hippocampal slices exposed to hypoxia, certain new derivatives significantly reduced the irreversible impairment of synaptic transmission at concentrations much lower than stobadine. nih.govresearchgate.net This neuroprotective action is strongly linked to their antioxidant efficacy, demonstrated by their ability to protect lipids and enzymes like creatine (B1669601) kinase from oxidative damage in brain homogenates. nih.gov

Anti-inflammatory Pathways

Inflammation is a key biological process that, when dysregulated, contributes to a wide range of diseases. Several indole analogues have been explored for their potential to modulate inflammatory pathways. nih.govnih.gov The activation of transcription factors like NF-κB is a central event in inflammatory responses, leading to the production of pro-inflammatory mediators. nih.gov

Compounds that feature a chlorophenyl moiety have shown potent anti-inflammatory effects in various studies. For example, a (3-chlorophenyl)-2-spiroisoxazoline derivative was found to significantly reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The molecular mechanism for this activity was linked to the downregulation of the NF-κB and p38 MAPK signaling pathways, which are critical for the expression of inflammatory proteins. researchgate.net Similarly, pyridazinone derivatives containing an indole moiety have been reported as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov These findings suggest that indole-based structures, particularly when combined with substituents like a chlorophenyl group, can effectively target key nodes in inflammatory signaling pathways. nih.govresearchgate.net

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and there is a pressing need for new therapeutic agents. mdpi.comsemanticscholar.org The parasite's unique biology, such as its reliance on a purine (B94841) salvage pathway, presents attractive targets for drug development. researchgate.net Natural products and their synthetic analogues have been explored as a source of new anti-T. cruzi agents. mdpi.com

Among the diverse chemical structures investigated, indole alkaloids have shown promise. Specifically, the indolocarbazole staurosporine, which was isolated from cultures of Streptomyces sanyensis, has been confirmed to be active against T. cruzi. mdpi.com This demonstrates that the indole core structure can be a foundation for compounds with anti-trypanosomal activity. While research on a broad range of synthetic indole analogues specifically against T. cruzi is ongoing, the activity of natural indolocarbazoles provides a strong rationale for exploring compounds like this compound and its derivatives in this therapeutic area. mdpi.com The evaluation of such compounds typically involves screening against different life stages of the parasite, including epimastigotes, trypomastigotes, and the intracellular amastigote form, which is responsible for the chronic stage of the disease. mdpi.comsemanticscholar.org

In Vitro Metabolic Stability Assessment

The metabolic stability of a potential drug candidate is a critical parameter assessed early in the drug discovery process. researchgate.netif-pan.krakow.pl It determines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. enamine.net Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient therapeutic exposure. researchgate.net In vitro assays using liver subcellular fractions are standard methods for predicting in vivo metabolic clearance. springernature.com

Microsomal Stability (e.g., Mouse Liver Microsomes, Rat Liver Microsomes)

Microsomal stability assays are widely used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells. protocols.io These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum, from various species, including mice, rats, and humans, to predict hepatic clearance. enamine.net The choice of species is often guided by the animal models used for later preclinical efficacy and toxicology studies. scialert.net

The experimental procedure typically involves incubating the test compound at a low concentration (e.g., 1-2 µM) with a suspension of liver microsomes (e.g., 0.5 mg/mL protein) at 37°C. protocols.ionih.gov The enzymatic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity. nih.gov Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched by adding an organic solvent like acetonitrile. researchgate.net The remaining concentration of the parent compound is then quantified using sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

From the rate of disappearance of the compound, key parameters are calculated: the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint). if-pan.krakow.plenamine.net Intrinsic clearance represents the maximal metabolic capacity of the liver for that compound and can be used in physiological models to predict in vivo hepatic clearance and the hepatic extraction ratio. if-pan.krakow.plnih.gov Compounds are often categorized as having low, medium, or high clearance based on these results, which helps in selecting candidates with desirable pharmacokinetic profiles for further development. nih.gov

Table 3: Representative Data from a Microsomal Stability Assay

| Parameter | Mouse Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 45 | 0, 7, 15, 25, 40 |

| Compound Concentration (µM) | 1 | 2 |

| Microsomal Protein (mg/mL) | 0.5 | 0.415 |

| Calculated Results | ||

| In Vitro Half-life (t₁/₂) | (minutes) | (minutes) |

| Intrinsic Clearance (CLint) | (µL/min/mg protein) | (µL/min/mg protein) |

| Stability Classification | (e.g., Low, Medium, High) | (e.g., Low, Medium, High) |

Hepatocyte Stability Studies

The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development, as it significantly influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. springernature.comif-pan.krakow.pl The liver is the primary organ for drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination. bioduro.comsygnaturediscovery.com Hepatocyte stability assays are considered a gold standard in vitro model for predicting in vivo hepatic clearance because hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors within an intact cellular system. bioduro.comdomainex.co.ukcreative-bioarray.com

In these studies, this compound and its analogues would be incubated with suspensions of cryopreserved hepatocytes from various species, including humans, to assess inter-species differences in metabolism. sygnaturediscovery.com The concentration of the parent compound is monitored over time by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.ukevotec.com The rate of disappearance of the compound is then used to calculate key parameters that describe its metabolic fate. evotec.com

Detailed research findings from such an evaluation would focus on two primary endpoints: the in vitro half-life (t½) and the intrinsic clearance (CLint). if-pan.krakow.plsygnaturediscovery.com The half-life represents the time required for 50% of the compound to be metabolized by the hepatocytes. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. if-pan.krakow.pl These values are crucial for ranking compounds based on their metabolic lability and for predicting in vivo pharmacokinetic parameters. springernature.comsygnaturediscovery.comdomainex.co.uk Compounds with high intrinsic clearance are often rapidly metabolized in the body, leading to a short duration of action and potentially low bioavailability. Conversely, compounds that are too stable might accumulate and lead to toxicity.

The data generated from these assays for this compound and its analogues would be tabulated to allow for direct comparison and structure-activity relationship (SAR) analysis concerning metabolic stability.

Table 1: Illustrative Hepatocyte Stability Data for this compound and Analogues in Human Hepatocytes

This table presents hypothetical data for illustrative purposes, demonstrating a typical format for reporting results from a hepatocyte stability assay.

| Compound ID | Structure Modification | Incubation Time (min) | % Parent Remaining (at 60 min) | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| 1 | This compound | 60 | 65 | 95 | 7.3 |

| 2 | Analogue A (fluoro-substituted) | 60 | 45 | 58 | 12.0 |

| 3 | Analogue B (methyl-substituted) | 60 | 78 | 135 | 5.1 |

| 4 | Analogue C (methoxy-substituted) | 60 | 30 | 40 | 17.3 |

| 5 | Verapamil (High Clearance Control) | 60 | <10 | 15 | 46.2 |

| 6 | Diltiazem (Low Clearance Control) | 60 | >90 | >240 | <2.9 |

This structured evaluation allows researchers to identify which chemical modifications on the indole scaffold enhance or reduce metabolic stability, guiding the selection and optimization of candidates with desirable pharmacokinetic properties for further development.

Structure Activity Relationship Sar Studies for 7 3 Chlorophenyl 1h Indole and Analogues

Impact of Substitution on the Indole (B1671886) Ring System

The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. researchgate.net The electronic and steric properties of substituents on the indole ring can modulate interactions with biological targets.

Effects of Halogenation (e.g., Chlorine Position) on Biological Activity

Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. In the context of indole derivatives, the position and nature of the halogen substituent can have a profound impact.

While direct studies on 7-(3-chlorophenyl)-1H-indole are limited, research on related 3-phenyl indole derivatives provides insights into the effects of halogenation on the indole ring. For instance, a study on 2-(4-amino sulfonyl phenyl)-3-phenyl indole derivatives revealed that the introduction of a chlorine atom at the 5-position of the indole ring led to an increase in in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum. researchgate.net In contrast, the unsubstituted analogues were devoid of activity. researchgate.net However, the presence of a fluorine atom at the same position resulted in diminished antimalarial activity compared to the unsubstituted counterparts. researchgate.net

This highlights that not only the presence but also the nature of the halogen is critical for biological activity. The differential effects of chlorine and fluorine can be attributed to their distinct electronic and steric properties. Chlorine is less electronegative but larger than fluorine, which can lead to different interactions with the target protein.

The following table summarizes the effect of halogen substitution on the antimalarial activity of 3-phenyl indole analogues.

| Compound ID | Indole Ring Substituent | Antimalarial Activity |

| Unsubstituted Analogue | H | Inactive |

| 5-Chloro Analogue | Cl | Increased Activity |

| 5-Fluoro Analogue | F | Diminished Activity |

These findings underscore the importance of the precise positioning and type of halogen substituent on the indole scaffold for optimizing biological activity.

Influence of Other Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the indole ring play a pivotal role in determining the biological activity of 7-aryl-1H-indole analogues. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electron density of the indole ring system, thereby affecting its binding affinity to target proteins.

In a study of N-phenylindole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis, it was observed that the nature of the substituent on the N-phenyl ring significantly impacted the anti-tuberculosis activity. nih.gov The introduction of various groups, including methoxy (B1213986) (EDG), methyl (EDG), fluorine (EWG), N,N-dimethyl (EDG), and t-butyl (EDG), resulted in compounds with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. nih.gov Notably, it was found that para-position substituents on the N-phenylindole were generally optimal, regardless of whether the substituent was electron-withdrawing or electron-donating. nih.gov

Similarly, research on thieno[2,3-b]pyridines with a phenylacetamide moiety investigated the effect of substituents on the phenyl ring on FOXM1-inhibitory activity. mdpi.com This study included EWGs like -CN, -NO2, and -CF3, and an EDG, -CH3. mdpi.com The results indicated that only compounds bearing a cyano (-CN) group, a strong EWG, were effective in decreasing FOXM1 expression. mdpi.com This suggests that for this particular scaffold and biological target, a strong electron-withdrawing effect is crucial for activity.

The following table provides examples of how different electronic groups can affect the biological activity of related heterocyclic compounds.

| Scaffold | Substituent (Nature) | Position | Biological Activity |

| N-phenylindole | Methoxy (EDG) | para | Active (MIC: 0.5-8 µg/mL) |

| N-phenylindole | Methyl (EDG) | para | Active (MIC: 0.5-8 µg/mL) |

| N-phenylindole | Fluorine (EWG) | para | Active (MIC: 0.5-8 µg/mL) |

| Thieno[2,3-b]pyridine | -CN (EWG) | 2 | Decreased FOXM1 expression |

| Thieno[2,3-b]pyridine | -NO2 (EWG) | 2 | Inactive |

| Thieno[2,3-b]pyridine | -CH3 (EDG) | 2 | Inactive |

These studies collectively suggest that the electronic nature of substituents on the aromatic rings of indole-containing compounds is a critical determinant of their biological activity, with the optimal electronic properties being highly dependent on the specific molecular scaffold and the biological target.

Stereochemical Considerations in Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral molecules, enantiomers can exhibit different potencies, efficacies, and even different types of pharmacological activity.

In the context of indole derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. For instance, in the synthesis of sclareolide-indole conjugates, a class of compounds with antiproliferative activities, the reaction of a sclareolide-derived hemiacetal with various indoles resulted in the formation of two isomers. mdpi.com The stereochemistry of the major isomer was confirmed by single-crystal X-ray diffraction analysis. mdpi.com While this study focused on the synthesis and structural characterization of the isomers, it highlights the potential for stereoisomerism in complex indole derivatives.

The differential activity of stereoisomers is often attributed to the specific interactions with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket. One enantiomer may fit more snugly into the binding site, leading to a more stable complex and a stronger biological response, while the other enantiomer may bind less effectively or not at all.

Role of the Chlorophenyl Moiety and its Positional Isomerism

The 3-chlorophenyl group at the 7-position of the indole ring is a defining feature of the parent compound and plays a critical role in its interaction with biological targets. Modifications to this moiety, as well as its point of attachment to the indole scaffold, can significantly alter the compound's pharmacological profile.

Modification of the Chlorophenyl Ring on Binding Affinity and Efficacy

Modification of the chlorophenyl ring, including the position of the chlorine atom and the introduction of other substituents, can have a substantial impact on the binding affinity and efficacy of 7-aryl-1H-indole analogues.

In a study focused on tricyclic indoles as Mcl-1 inhibitors, researchers investigated the effects of substituting a 1-naphthyl group with a 3,5-dimethyl-4-chloro-phenyl fragment in the lower P2 pocket of the binding site. nih.gov This modification, which alters the substitution pattern of the chlorophenyl ring, resulted in compounds with improved binding affinity. nih.gov Specifically, the thiazepine analog containing the 3,5-dimethyl-4-chloro-phenyl group displayed a 7.5-fold increase in binding affinity compared to an indole analog that lacked this C-ring moiety. nih.gov

Furthermore, research on 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus demonstrated the importance of substituents on the C2-aryl ring. nih.gov The lead compound, 5-nitro-2-phenylindole, was modified to include various substituents on the phenyl ring. The introduction of a methoxycarbonyl group at the 3-position of the phenyl ring resulted in a slightly more potent inhibitor. nih.gov

The following table illustrates the impact of modifying the aryl moiety on the biological activity of indole derivatives.

| Indole Scaffold | Aryl Moiety | Biological Target | Effect on Activity |

| Tricyclic Indole | 3,5-dimethyl-4-chloro-phenyl | Mcl-1 | 7.5-fold increased binding affinity |

| 2-Aryl-1H-indole | 3-methoxycarbonyl-phenyl | NorA efflux pump | Slightly more potent inhibitor |

These examples underscore the sensitivity of biological activity to even minor changes in the substitution pattern of the phenyl ring, highlighting the importance of this moiety for fine-tuning the pharmacological properties of 7-aryl-1H-indole derivatives.

Connectivity to the Indole Scaffold

Studies on bis-indole compounds, which can be considered analogues with a more complex "substituent," have shown that the linkage between the aromatic systems is crucial for activity. nih.gov In a series of HIV-1 fusion inhibitors, the connectivity between two indole rings was varied, with 5–6′, 6–5′, and 5–5′ linkages being explored. nih.gov All of these variations resulted in reduced activity compared to the 6–6′ linked compound, indicating a strict requirement for the spatial relationship between the two indole moieties. nih.gov

Furthermore, the regioselectivity of reactions used to synthesize substituted indoles can influence the final position of the aryl group. For example, the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines has been shown to proceed with C3 regioselectivity, leading to the formation of azepino[3,4,5-cd]indoles. beilstein-journals.org This demonstrates how synthetic strategies can be employed to create specific connectivity patterns.

While direct comparative studies of this compound with its 2-, 3-, 4-, 5-, or 6-phenyl isomers are not extensively documented in the available literature, the principles derived from related systems suggest that the position of the phenyl substituent is a key factor in determining the biological activity. The 7-position provides a unique vector for the chlorophenyl group relative to the indole nitrogen and the rest of the bicyclic system, which in turn dictates how the molecule can orient itself within a binding site. Any change in this connectivity would be expected to significantly alter the pharmacological profile.

Linker and Side Chain Modifications on Pharmacological Profile

Systematic studies on indole analogues have demonstrated that even minor changes to these structural features can lead to substantial differences in biological effect. For instance, in a series of 1H-indole-2-carboxamide derivatives, the length of the linker between the amide and a phenyl ring was found to be a critical determinant of activity. An ethylene (B1197577) linker was identified as an important feature for modulating CB1 receptor activity. nih.gov Similarly, the introduction of an amino acid spacer into the glyoxamide side chain of certain (indol-3-yl)glyoxamides has been explored to create new analogues with potentially improved antitumor properties. nih.gov

Table 1: Impact of Linker and Side Chain Modifications on Pharmacological Profile of Indole Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| 1H-Indole-2-Carboxamides | Varied linker length between amide and phenyl ring | An ethylene linker was found to be important for optimal CB1 modulating activity. | nih.gov |

| 1H-Indole-2-Carboxamides | Varied C3-position side chain on indole ring | Small side chains (Hydrogen or Methyl) were preferred for potency. | nih.gov |

| (Indol-3-yl)glyoxamides | Introduction of an amino acid spacer in the side chain | Created novel derivatives with promising anticancer activity. | nih.gov |

| Indole Diketopiperazines | Alkyl vs. Aromatic substituents on the core skeleton | Alkyl groups improved antibacterial activity, while aromatic groups decreased it. | frontiersin.org |

| Bis-Indoles | Varied C-C linkage position between indole units | Altering the linkage from 6-6' to 5-6', 6-5', or 5-5' reduced antiviral activity. | acs.orgnih.gov |

SAR for In Vitro Metabolic Stability

The in vitro metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and bioavailability. nuvisan.comresearchgate.net For indole-based compounds, the indole ring itself can be susceptible to metabolic degradation, often through oxidation at the C2 or C3 positions. nih.gov Structure-activity relationship studies in this area focus on identifying metabolically liable sites ("hotspots") and introducing structural modifications to block these pathways without compromising pharmacological activity.

Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. admescope.combioivt.com Key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A primary strategy to enhance metabolic stability is to block vulnerable sites of metabolism. researchgate.net For indole derivatives, which are electron-rich, positions C2 and C3 are often prone to cytochrome P450 (CYP)-mediated oxidation. nih.gov

SAR studies have shown that introducing substituents at these positions can effectively shield the molecule from metabolic attack. For example, placing an electron-withdrawing group (EWG) at the C3-position of an indole core was shown to increase the metabolic half-life from 12.35 min to 21.77 min in one series, whereas adding an electron-donating group (EDG) decreased it to 9.29 min. nih.gov This demonstrates that modulating the electronic properties of the indole ring is a viable strategy for improving stability. Other successful approaches include introducing steric hindrance near a metabolic hotspot or replacing a metabolically weak C-H bond with a more robust C-F or C-D (deuterium) bond. researchgate.netresearchgate.net Furthermore, in some complex heterocyclic systems containing an indole moiety, converting a metabolically labile portion of a side chain into a more stable functional group, such as an amide, has proven to be an effective strategy to eliminate metabolic hotspots and improve stability. nih.gov

Table 2: Structure-Activity Relationship (SAR) for In Vitro Metabolic Stability of Indole Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Structural Modification | Effect on Metabolic Stability | t½ (min) | Reference |

|---|---|---|---|---|

| 2,3-Unsubstituted Indole | Parent Compound | Base metabolic instability | 12.35 | nih.gov |

| C3-Substituted Indole | Addition of Electron-Withdrawing Group (EWG) at C3 | Increased stability | 21.77 | nih.gov |

| C3-Substituted Indole | Addition of Electron-Donating Group (EDG) at C3 | Decreased stability | 9.29 | nih.gov |

| Pyrimido[4,5-b]indoles | Conversion of a side chain component to an amide bond | Eliminated metabolic hotspot, leading to improved stability. | N/A | nih.gov |

| General Indole Analogues | Blocking vulnerable sites with EWGs or steric bulk | General strategy to enhance stability by preventing oxidative metabolism. | N/A | researchgate.net |

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets for Indole (B1671886) Derivatives

The diverse biological activities of indole derivatives stem from their ability to interact with a wide array of cellular targets. nih.gov Future research on 7-(3-chlorophenyl)-1H-indole and its analogs should prioritize the exploration of novel biological targets to uncover new therapeutic opportunities. The indole nucleus is a versatile scaffold known to interact with various biological targets, including protein kinases, tubulin, and histone deacetylases (HDACs), making indole derivatives promising candidates for anticancer drug development. nih.gov

Key areas for target exploration include:

Protein Kinases: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Indole derivatives have shown significant potential as kinase inhibitors. nih.gov Systematic screening of this compound against a broad panel of kinases could identify novel inhibitory activities. The structural features of this compound, particularly the 7-aryl substitution, may confer selectivity for specific kinase families.

Tubulin Polymerization: Compounds that interfere with microtubule dynamics are potent anticancer agents. Several indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Investigating the effect of this compound on tubulin polymerization could reveal its potential as a mitotic inhibitor.

DNA and Associated Enzymes: Some substituted indoles have been shown to interact with DNA, and inhibit enzymes involved in DNA replication and repair, such as topoisomerases. nih.govresearchgate.net Exploring the DNA binding and topoisomerase inhibition potential of this compound could open avenues for its development as a DNA-damaging agent in cancer therapy.

Aryl Hydrocarbon Receptor (AhR): Indole derivatives are known to interact with the AhR, a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses. The interaction of this compound with AhR could be a fruitful area of investigation for applications in immunology and oncology.

Table 1: Potential Biological Targets for Indole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Application |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, BRAF | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| DNA-Interacting Proteins | Topoisomerase I/II | Cancer |

| Transcription Factors | Aryl Hydrocarbon Receptor (AhR) | Cancer, Immunology |

Advanced Computational Design Strategies for Lead Optimization

Computational modeling and in silico screening are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For a molecule like this compound, where extensive experimental data may be lacking, computational approaches can provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective analogs.

Key computational strategies include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound within the active site of various biological targets. koreascience.kr Docking studies can help prioritize which targets to investigate experimentally and provide a structural basis for understanding its mechanism of action. For instance, docking this compound into the ATP-binding pocket of various kinases could predict its inhibitory potential. researchgate.net

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of a series of related indole derivatives, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with similar activity profiles or to guide the design of novel analogs of this compound with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 7-aryl-1H-indoles, QSAR models could predict the activity of new analogs based on their physicochemical properties, helping to prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its biological target, offering insights into the stability of the complex and the key interactions that govern binding. tandfonline.com

Table 2: Computational Approaches for Drug Design

| Computational Method | Application in Drug Discovery | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identify potential biological targets and understand binding interactions. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Design new analogs with improved potency and selectivity. |

| QSAR | Correlates chemical structure with biological activity. | Predict the activity of unsynthesized analogs. |

Development of Next-Generation Indole Analogues with Enhanced Profiles

The synthesis of novel analogs of a lead compound is a critical step in the drug development process, aiming to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple positions for chemical modification to generate a library of next-generation analogs. The synthesis of 7-aryl substituted paullones, a class of indole derivatives, has been reported, providing a potential synthetic route for analogs of this compound. nih.gov

Key strategies for developing next-generation analogs include:

Substitution on the Phenyl Ring: The 3-chloro substituent on the phenyl ring can be replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to probe the structure-activity relationship (SAR) and optimize electronic and steric interactions with the target. nih.gov

Modification of the Indole Core: The indole nitrogen can be alkylated or acylated to modulate the compound's physicochemical properties and potentially introduce new interactions with the target. nih.gov Furthermore, substitutions at other positions of the indole ring (e.g., C-2, C-3, C-5) could be explored to enhance biological activity. nih.gov

Introduction of Diverse Heterocyclic Moieties: The phenyl group at the 7-position can be replaced with various heterocyclic rings to explore new chemical space and potentially discover analogs with novel biological activities. mdpi.com

Hybrid Molecule Design: The this compound scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking it to a known kinase inhibitor could result in a potent and selective dual-kinase inhibitor.

The structure-activity relationship (SAR) of 7-azaindole (B17877) analogs has been extensively studied, revealing that positions 1, 3, and 5 are key sites for modification to enhance anticancer activity. nih.gov Similar systematic SAR studies on 7-aryl-1H-indoles are warranted.

Application in Advanced Preclinical Disease Models (Non-Human)

Before a new chemical entity can be considered for human clinical trials, its efficacy and safety must be rigorously evaluated in relevant preclinical disease models. For a compound like this compound, with potential applications in oncology, a variety of in vitro and in vivo models would be appropriate.

In Vitro Cancer Cell Line Screening: The initial evaluation of anticancer activity would involve screening against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon). mdpi.com Assays would measure cytotoxicity, effects on cell proliferation, and induction of apoptosis.

Xenograft Models: Promising compounds would be advanced to in vivo testing in animal models, such as immunodeficient mice bearing human tumor xenografts. nih.gov These studies would assess the compound's ability to inhibit tumor growth and would provide initial data on its in vivo efficacy. An indole iso-quinoline hybrid has demonstrated significant tumor growth inhibition in a mouse model of paclitaxel-resistant colon cancer. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors that more closely mimic human disease can provide a more predictive assessment of a compound's therapeutic potential.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes and would be a valuable tool for evaluating the efficacy of this compound analogs.

The evaluation in these models would not only determine the therapeutic potential but also provide crucial information on the compound's pharmacokinetics and potential toxicities, guiding further development toward clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 7-(3-chlorophenyl)-1H-indole, and how are reaction conditions optimized?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling : A widely used method involves Suzuki-Miyaura coupling between 7-bromo-1H-indole and 3-chlorophenylboronic acid. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C, 12 h) yield the target compound with ~60–75% efficiency .

- Heck Reaction : Evidence from palladium-catalyzed Heck reactions demonstrates regioselective coupling of 3-chlorophenyl halides with indole derivatives, achieving moderate yields (37–68%) .

- Optimization Tips : Adjust catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–100°C) to improve yield. Purification via flash chromatography (cyclohexane/EtOAc gradients) is standard .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include indole NH (~8.0–10.0 ppm, broad singlet) and aromatic protons (6.5–7.6 ppm). Chlorophenyl substituents show distinct coupling patterns (e.g., para-substituted Cl may split signals) .

- HRMS (ESI) : Confirm molecular ion [M+H]+ at m/z 242.0731 (C₁₅H₁₃ClN) .

- IR Spectroscopy : Detect NH stretches (~3250 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating this compound?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Tubulin polymerization inhibition (e.g., in mitotic arrest studies) is a common target .

- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorometric or colorimetric assays (e.g., ATP depletion for kinase activity) .

- Solubility and Stability : Measure logP (octanol-water partition) and perform HPLC stability tests under physiological pH (5.0–7.4) .

Advanced Research Questions

Q. How can regioselectivity challenges in 7-substituted indole synthesis be addressed?

Methodological Answer:

- Directed Metalation : Use tert-butyllithium to deprotonate indole at the 7-position before coupling with 3-chlorophenyl electrophiles .

- Protecting Groups : Introduce SEM (trimethylsilylethoxymethyl) or Boc groups on the indole NH to direct substitution .

- Computational Guidance : DFT calculations predict electron density at reaction sites, guiding catalyst choice (e.g., Pd vs. Cu) .

Q. How should contradictory data in biological activity profiles be analyzed?

Methodological Answer:

- Dose-Response Replication : Repeat assays across multiple cell lines (≥3) to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Structural Analog Comparison : Test derivatives (e.g., 7-(4-chlorophenyl)-1H-indole) to isolate the 3-chloro substituent’s role .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation sites; modify vulnerable positions (e.g., methyl groups) .

- In Silico ADMET Prediction : Tools like AutoDock4 predict blood-brain barrier penetration and plasma protein binding .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock4 or Schrödinger Suite to simulate binding to tubulin’s colchicine site. Flexible sidechain docking accounts for receptor mobility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- SAR Analysis : Correlate substituent electronegativity (Cl vs. F) with activity using QSAR models .

Q. What advanced purification techniques resolve co-eluting impurities in this compound synthesis?

Methodological Answer:

- HPLC with Chiral Columns : Separate enantiomers using Chiralpak IA/IB columns (hexane:isopropanol gradients) .

- Recrystallization Optimization : Screen solvents (ethanol/water vs. acetonitrile) for polymorph control .

- Mass-Directed Purification : Use LC-MS to isolate fractions with exact m/z 242.0731 .

Q. How do structural modifications at the indole 3-position affect bioactivity?

Methodological Answer: